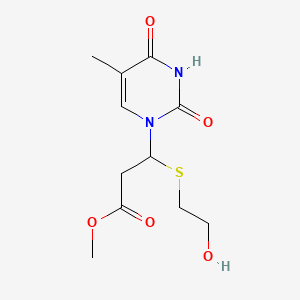
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is a synthetic compound that features a unique combination of functional groups, including a thioether, a hydroxyl group, and a thymine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Thioether Formation: The reaction between a suitable alkyl halide and a thiol in the presence of a base to form the thioether linkage.
Hydroxyl Group Introduction:
Thymine Attachment: The thymine moiety is introduced via a coupling reaction, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of thymine-containing molecules with DNA and RNA. It may also serve as a probe to investigate the role of thioethers in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural similarity to nucleosides makes it a candidate for antiviral and anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mecanismo De Acción
The mechanism of action of (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate involves its interaction with specific molecular targets. The thymine moiety allows it to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-((2-hydroxyethyl)thio)-3-uracil-1-yl-propanoate: Similar structure but with uracil instead of thymine.
Ethyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
117068-49-2 |
|---|---|
Fórmula molecular |
C11H16N2O5S |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
methyl 3-(2-hydroxyethylsulfanyl)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C11H16N2O5S/c1-7-6-13(11(17)12-10(7)16)8(19-4-3-14)5-9(15)18-2/h6,8,14H,3-5H2,1-2H3,(H,12,16,17) |
Clave InChI |
JRXZTKOCDRURKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C(CC(=O)OC)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



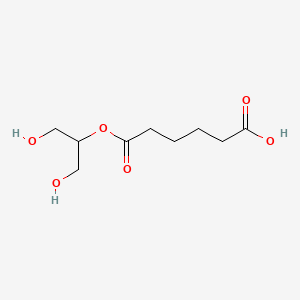

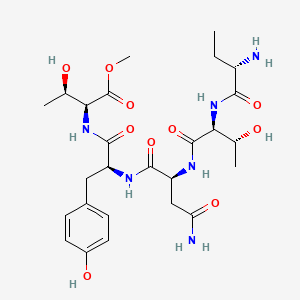
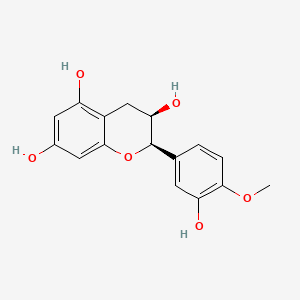


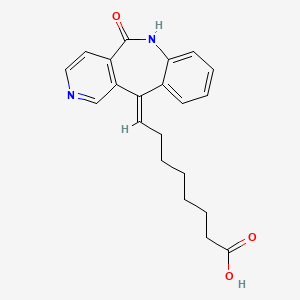


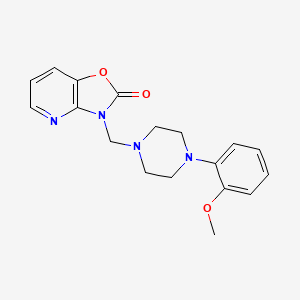

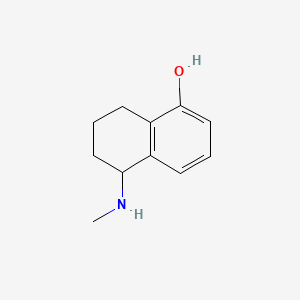
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
